

# Altizide: A Technical Guide to its Chemical Structure and Properties

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## Compound of Interest

Compound Name: Altizide

Cat. No.: B1665742

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## Introduction

**Altizide** is a thiazide diuretic agent used in the management of hypertension and edema.[1][2][3] As a member of the benzothiadiazine class of compounds, its pharmacological activity is primarily derived from its ability to inhibit sodium and chloride reabsorption in the distal convoluted tubules of the kidneys.[4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for **altizide**.

## Chemical Structure and Identification

**Altizide**, chemically known as (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a sulfonamide derivative with a complex heterocyclic structure.[6][7]

Identifier	Value
IUPAC Name	(3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[6]
SMILES String	<chem>C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl</chem> [2]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> ClN <sub>3</sub> O <sub>4</sub> S <sub>3</sub> [6]
Molecular Weight	383.89 g/mol [6]
CAS Number	5588-16-9[6]
PubChem CID	2122[2]

## Physicochemical Properties

The physicochemical properties of **altizide** are crucial for its formulation, absorption, and distribution.

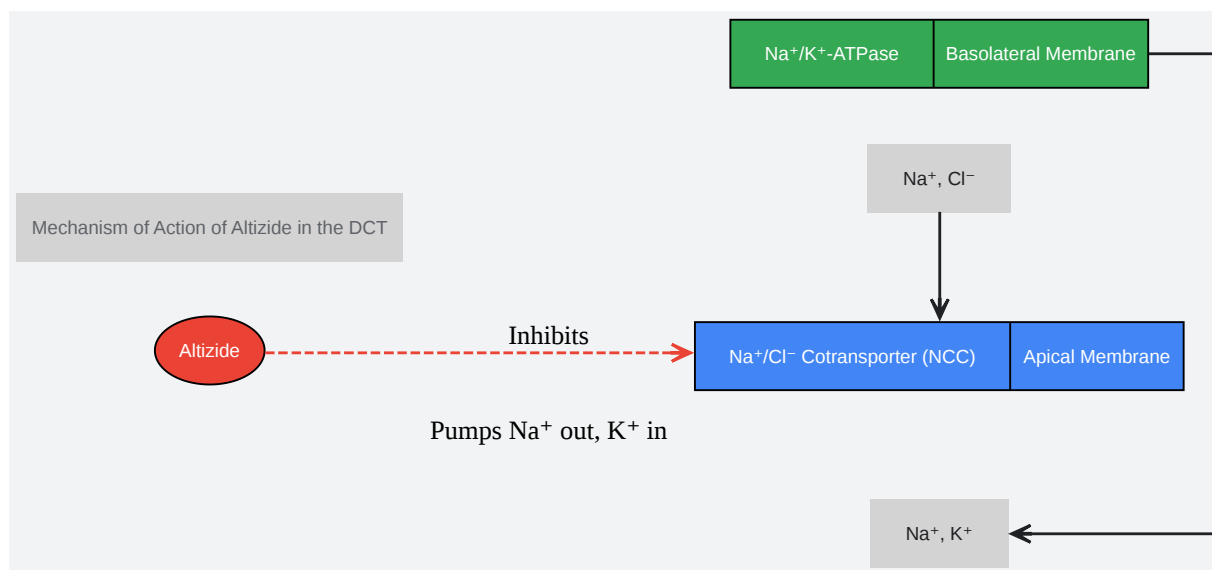
Property	Value
Melting Point	Not available in search results
Boiling Point	625.8 °C[6]
Density	1.502 g/cm <sup>3</sup> [6]
pKa	Not available in search results
Aqueous Solubility	Soluble in DMSO[2]
LogP (Octanol-Water Partition Coefficient)	1.05[1]

## Pharmacology

### Mechanism of Action

**Altizide** exerts its diuretic and antihypertensive effects by inhibiting the Na<sup>+</sup>/Cl<sup>-</sup> cotransporter (NCC) in the apical membrane of the distal convoluted tubule (DCT) cells in the kidneys.[4][5]

This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis.[4] The reduction in plasma volume contributes to its antihypertensive effect.



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Caption: Mechanism of Action of **Altizide** in the DCT.

## Pharmacokinetics

A study in healthy human volunteers provided the following pharmacokinetic parameters for **altizide** after oral administration:

Parameter	Value (Mean ± SD)
Tmax (Time to maximum plasma concentration)	1.19 ± 0.47 hours (for a single tablet)[7]
MRT (Mean Residence Time)	4.94 ± 1.14 hours (for a single tablet)[7]

The relatively short Tmax indicates rapid absorption, and the MRT suggests a moderate duration of action.

## Pharmacodynamics

The primary pharmacodynamic effect of **altizide** is an increase in urine and electrolyte excretion, leading to a reduction in blood pressure. It is often used in combination with a potassium-sparing diuretic like spironolactone to mitigate potassium loss.[4][5]

## Experimental Protocols

### Synthesis of Altizide

A detailed experimental protocol for the synthesis of **altizide** can be found in the patent filed by J. M. McMannus (GB902658). While the full text of the patent was not available in the search results, it is the primary reference for the synthesis of this compound.[7] Generally, the synthesis of thiazide diuretics involves the condensation of a sulfonamide derivative with an aldehyde or its equivalent.

## Determination of Physicochemical Properties

### pKa Determination (Potentiometric Titration)

A representative protocol for determining the pKa of a thiazide diuretic like **altizide** is as follows:

- **Sample Preparation:** Prepare a standard solution of **altizide** in a suitable co-solvent system (e.g., methanol-water) due to its limited aqueous solubility.
- **Titration:** Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
- **Data Acquisition:** Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

### Aqueous Solubility (Shake-Flask Method)

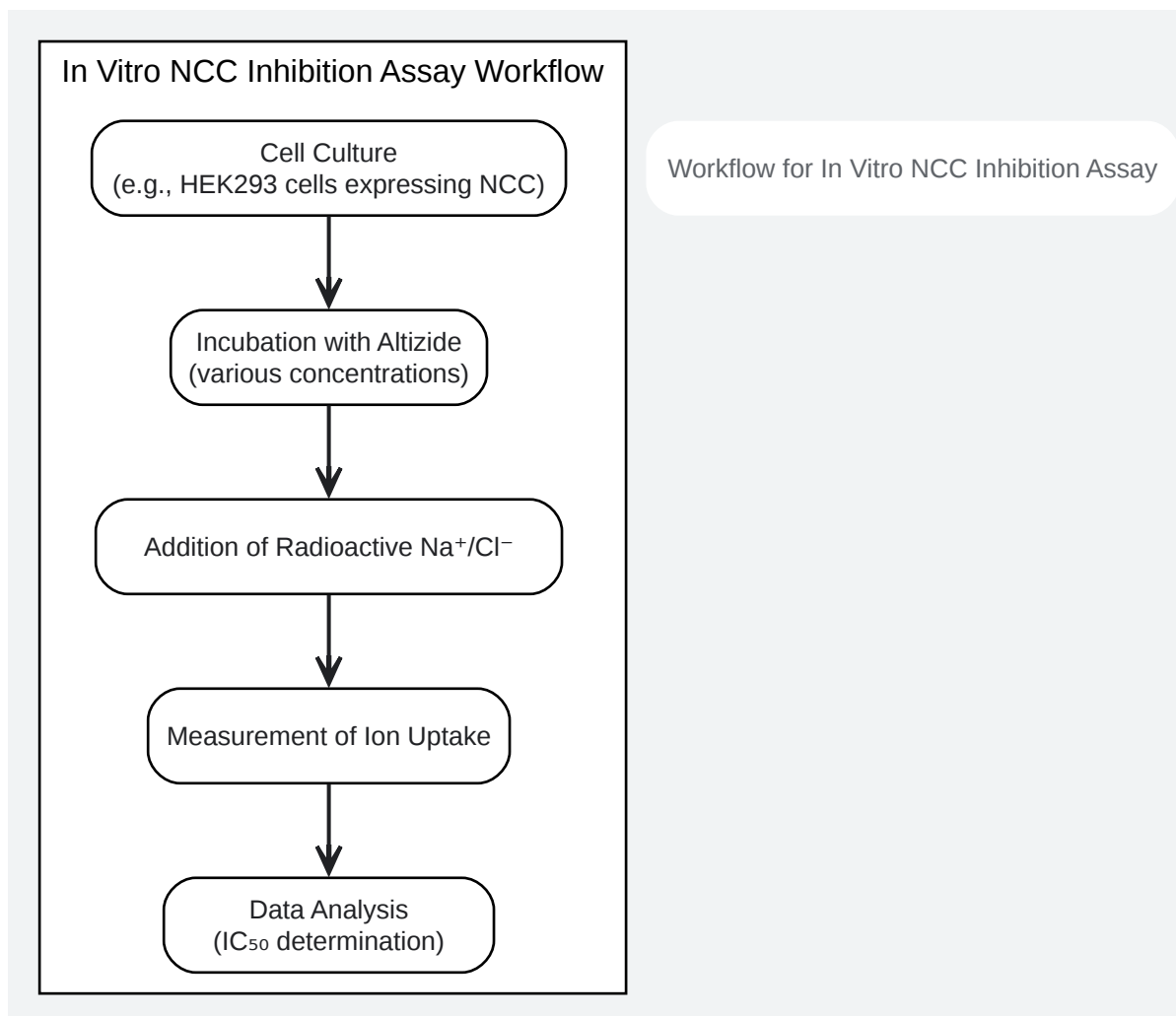
A general protocol for determining the aqueous solubility of **altizide** is as follows:

- **Sample Preparation:** Add an excess amount of solid **altizide** to a known volume of purified water in a sealed flask.
- **Equilibration:** Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Processing:** After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.
- **Quantification:** Analyze the concentration of **altizide** in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

## In Vitro and In Vivo Diuretic Activity Assays

### In Vitro: $\text{Na}^+/\text{Cl}^-$ Cotransporter (NCC) Inhibition Assay

This assay evaluates the direct inhibitory effect of **altizide** on its molecular target.



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Caption: Workflow for In Vitro NCC Inhibition Assay.

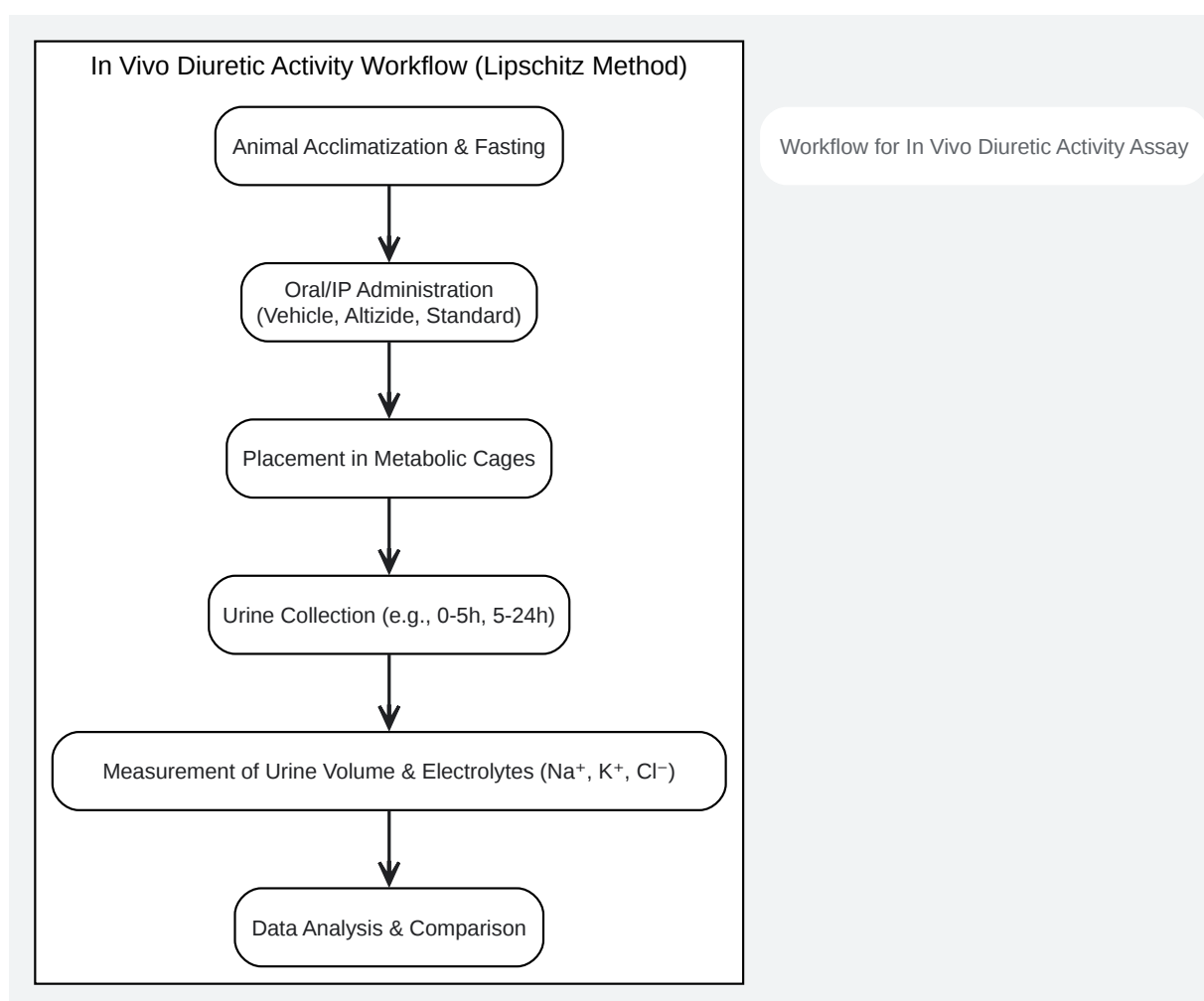
#### In Vivo: Diuretic Activity in Rats (Lipschitz Method)

This is a standard method to assess the diuretic, natriuretic, and kaliuretic effects of a compound.

- **Animal Acclimatization:** Acclimate male Wistar rats to metabolic cages for several days.
- **Fasting:** Fast the animals overnight with free access to water.
- **Dosing:** Administer **altizide** orally or intraperitoneally at various doses. A control group receives the vehicle, and a standard diuretic (e.g., hydrochlorothiazide) group is also

included.

- Urine Collection: Collect urine at specified time intervals (e.g., 0-5 hours and 5-24 hours).
- Analysis: Measure the total urine volume. Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
- Data Evaluation: Calculate diuretic activity, natriuretic activity, and the  $\text{Na}^+/\text{K}^+$  ratio to assess the potassium-sparing effect.



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Caption: Workflow for In Vivo Diuretic Activity Assay.

## Conclusion

**Altizide** is a well-established thiazide diuretic with a clear mechanism of action and pharmacokinetic profile. This technical guide provides a comprehensive summary of its chemical and pharmacological properties, along with representative experimental protocols for its study. Further research to precisely determine its pKa and aqueous solubility would be beneficial for optimizing its formulation and delivery. The provided methodologies offer a solid foundation for researchers and drug development professionals working with **altizide** and other related thiazide diuretics.

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